molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B2919170
CAS RN: 1628264-05-0
M. Wt: 254.131
InChI Key: USFKUZLRWZPVGG-UHFFFAOYSA-N
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Description

“6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1628264-05-0 . It has a molecular weight of 254.13 . This compound is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine . The InChI code is 1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 .


Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine, which is structurally similar to “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, has been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” include a molecular weight of 254.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Future Directions

Imidazo[1,2-a]pyridine analogues have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being considered due to their wide range of applications in medicinal chemistry . This suggests that “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds may have potential future applications in drug development.

properties

IUPAC Name

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKUZLRWZPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

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